molecular formula C17H22ClNO B5878300 3-(3-chlorophenyl)-N-cyclooctylacrylamide

3-(3-chlorophenyl)-N-cyclooctylacrylamide

Cat. No. B5878300
M. Wt: 291.8 g/mol
InChI Key: RBAHJRZVDYJXBN-VAWYXSNFSA-N
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Description

3-(3-chlorophenyl)-N-cyclooctylacrylamide, also known as ACPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. ACPA belongs to the class of cannabinoids, which are compounds that interact with the endocannabinoid system in the body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, and immune response.

Scientific Research Applications

3-(3-chlorophenyl)-N-cyclooctylacrylamide has been studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. 3-(3-chlorophenyl)-N-cyclooctylacrylamide has been shown to have analgesic effects in animal models of pain. 3-(3-chlorophenyl)-N-cyclooctylacrylamide has also been shown to have anti-inflammatory effects in animal models of inflammation. 3-(3-chlorophenyl)-N-cyclooctylacrylamide has been studied for its potential neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

3-(3-chlorophenyl)-N-cyclooctylacrylamide interacts with the endocannabinoid system in the body. The endocannabinoid system consists of two main receptors, CB1 and CB2. 3-(3-chlorophenyl)-N-cyclooctylacrylamide selectively binds to the CB1 receptor, which is primarily located in the central nervous system. 3-(3-chlorophenyl)-N-cyclooctylacrylamide activates the CB1 receptor, which leads to the inhibition of neurotransmitter release and the modulation of various physiological processes, including pain, inflammation, and immune response.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-cyclooctylacrylamide has been shown to have several biochemical and physiological effects. 3-(3-chlorophenyl)-N-cyclooctylacrylamide has been shown to reduce pain and inflammation in animal models of pain and inflammation. 3-(3-chlorophenyl)-N-cyclooctylacrylamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. 3-(3-chlorophenyl)-N-cyclooctylacrylamide has been shown to modulate the immune response in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

3-(3-chlorophenyl)-N-cyclooctylacrylamide has several advantages for lab experiments. 3-(3-chlorophenyl)-N-cyclooctylacrylamide is a selective CB1 receptor agonist, which allows for the specific activation of the CB1 receptor. 3-(3-chlorophenyl)-N-cyclooctylacrylamide is also highly potent, which allows for the use of lower concentrations in lab experiments. However, 3-(3-chlorophenyl)-N-cyclooctylacrylamide has some limitations for lab experiments. 3-(3-chlorophenyl)-N-cyclooctylacrylamide is not water-soluble, which limits its use in aqueous solutions. 3-(3-chlorophenyl)-N-cyclooctylacrylamide also has a short half-life, which requires frequent dosing in lab experiments.

Future Directions

There are several future directions for the study of 3-(3-chlorophenyl)-N-cyclooctylacrylamide. 3-(3-chlorophenyl)-N-cyclooctylacrylamide has potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. Further studies are needed to determine the optimal dosing and administration of 3-(3-chlorophenyl)-N-cyclooctylacrylamide for these diseases. 3-(3-chlorophenyl)-N-cyclooctylacrylamide also has potential applications in the study of the endocannabinoid system and its role in various physiological processes. Further studies are needed to elucidate the molecular mechanisms underlying the effects of 3-(3-chlorophenyl)-N-cyclooctylacrylamide. 3-(3-chlorophenyl)-N-cyclooctylacrylamide also has potential applications in the development of novel cannabinoid-based therapeutics. Further studies are needed to identify other selective CB1 receptor agonists and to optimize their pharmacological properties.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-N-cyclooctylacrylamide involves several steps. The first step involves the reaction of cyclooctylamine with acryloyl chloride to form N-cyclooctylacrylamide. The second step involves the reaction of N-cyclooctylacrylamide with thionyl chloride and 3-chlorophenylboronic acid to form 3-(3-chlorophenyl)-N-cyclooctylacrylamide. The purity of 3-(3-chlorophenyl)-N-cyclooctylacrylamide can be increased by recrystallization from a suitable solvent.

properties

IUPAC Name

(E)-3-(3-chlorophenyl)-N-cyclooctylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO/c18-15-8-6-7-14(13-15)11-12-17(20)19-16-9-4-2-1-3-5-10-16/h6-8,11-13,16H,1-5,9-10H2,(H,19,20)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAHJRZVDYJXBN-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CCC1)NC(=O)/C=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-chlorophenyl)-N-cyclooctylprop-2-enamide

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